acetic acid;9H-fluorene-2,7-diol

Description

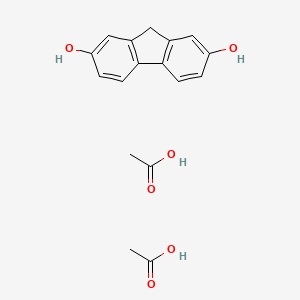

Acetic Acid (C₂H₄O₂) is a simple carboxylic acid with a wide range of industrial and biological applications. It is a colorless liquid with a pungent odor, miscible in water and organic solvents. Acetic acid is a key precursor in synthesizing polymers like polyvinyl acetate and cellulose acetate . Industrially, it is produced via methanol carbonylation or fermentation processes . In organic photovoltaics, acetic acid is used as a solvent for processing active layers, as seen in the fabrication of PNDIT-F3N polymers .

9H-Fluorene-2,7-diol (C₁₃H₁₀O₂) is a dihydroxy-substituted fluorene derivative. These derivatives exhibit rigid, planar fluorene backbones functionalized with hydroxyl, carboxylic acid, or acetic acid groups. Such compounds are critical in materials science, particularly in organic electronics, due to their optoelectronic properties and stability .

Properties

CAS No. |

53134-09-1 |

|---|---|

Molecular Formula |

C17H18O6 |

Molecular Weight |

318.32 g/mol |

IUPAC Name |

acetic acid;9H-fluorene-2,7-diol |

InChI |

InChI=1S/C13H10O2.2C2H4O2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;2*1-2(3)4/h1-4,6-7,14-15H,5H2;2*1H3,(H,3,4) |

InChI Key |

XRJSODKYOCIRFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysis

In a representative procedure, fluorene is dissolved in glacial acetic acid at a mass-to-volume ratio of 1:2.5 (g/mL). Iron(III) chloride ($$ \text{FeCl}_3 $$) is introduced as a catalyst at 0.2–2.0 wt% relative to fluorene. The mixture is cooled to 16°C, and sulfuryl chloride is added dropwise while maintaining the temperature below 20°C. This controlled addition prevents over-chlorination and minimizes side reactions. After complete addition, the reaction is stirred for 2 hours, then heated to 95°C for 30 minutes to ensure full conversion.

Acetylation of 9H-Fluorene-2,7-Diol

The final step involves acetylating the diol with acetic anhydride ($$ (\text{CH}3\text{CO})2\text{O} $$) to form the diacetate ester.

Reaction Protocol

A mixture of 9H-fluorene-2,7-diol and acetic anhydride (2.2 equiv) is heated to 80–100°C in the presence of a catalytic amount of sulfuric acid ($$ \text{H}2\text{SO}4 $$, 1–5 mol%). The reaction progresses via nucleophilic acyl substitution, with the hydroxyl groups attacking the electrophilic carbonyl carbon of acetic anhydride. After 4–6 hours, the mixture is cooled, and the product is precipitated by adding ice water. Recrystallization from ethanol or toluene yields the diacetate as a white crystalline solid.

Purity and Characterization

The final product exhibits a melting point of 226–230°C and a molecular weight of 318.32 g/mol. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of two acetate groups ($$ \delta $$ 2.3 ppm, singlet) and aromatic protons ($$ \delta $$ 7.2–7.8 ppm).

Industrial-Scale Considerations

Large-scale production requires solvent recovery and waste minimization. The use of glacial acetic acid as both solvent and reactant in the chlorination step reduces waste generation. Additionally, diethyl carbonate ($$ \text{EtOCO}_2\text{Et} $$) from prior synthesis steps can be recycled, aligning with green chemistry principles.

Chemical Reactions Analysis

Acetic acid;9H-fluorene-2,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of the compound can be achieved using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids. Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols. Substitution reactions can occur at the hydroxyl groups, where reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups .

Scientific Research Applications

Acetic acid;9H-fluorene-2,7-diol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties. In industry, it may be used in the production of polymers, dyes, and other materials .

Mechanism of Action

The mechanism of action of acetic acid;9H-fluorene-2,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the fluorene moiety can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The acetic acid component can influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares acetic acid , 9H-fluorene-2,7-dicarboxylic acid , and structurally related fluorene derivatives:

Key Differences and Research Findings :

Structural Rigidity vs. Flexibility :

- Fluorene derivatives (e.g., 9H-fluorene-2,7-dicarboxylic acid) have rigid, planar structures that enhance charge transport in organic photovoltaics . In contrast, acetic acid’s small, flexible structure allows broad solvent compatibility .

Functional Group Impact: Carboxylic acid groups in 9H-fluorene-2,7-dicarboxylic acid improve solubility in polar solvents and enable coordination with metal ions for catalytic applications .

Applications in Electronics: Fluorene-based polymers like PNDIT-F3N (containing 9H-fluorene-2,7-diyl units) achieve power conversion efficiencies >15% in organic solar cells due to their high electron mobility .

Biological Activity :

- 2-(9H-Fluoren-9-yl)acetic acid derivatives show promise in supramolecular hydrogels for drug delivery, leveraging CH-π interactions for self-assembly . Acetic acid itself is used in pharmaceuticals as an excipient or pH adjuster .

Synthetic Challenges: Fluorene derivatives often require multi-step syntheses (e.g., formylation or carboxylation at specific positions), as seen in the preparation of 9-formylamino-9H-fluorene using acetic-formic anhydride . Acetic acid, however, is produced at scale via cost-effective catalytic processes .

Critical Analysis of Contradictions and Limitations

- Purity and Solubility : Glacial acetic acid (>99% purity) is preferred in syntheses requiring anhydrous conditions, while technical-grade acetic acid (95–99%) suffices for industrial uses . Fluorene derivatives often require high purity for optoelectronic applications, as impurities disrupt π-π stacking .

Q & A

Q. What experimental methods are recommended for accurately determining the concentration of acetic acid in aqueous solutions, and how can common sources of error be mitigated?

Methodological Answer: The concentration of acetic acid can be determined via acid-base titration using a standardized sodium hydroxide (NaOH) solution. Phenolphthalein is commonly employed as an indicator due to its pH-dependent color change (colorless in acidic, pink in basic media). Key steps include:

- Calibration : Standardize NaOH using a primary standard (e.g., potassium hydrogen phthalate).

- Titration : Add phenolphthalein to the acetic acid sample and titrate until a faint pink endpoint persists for 30 seconds.

- Replicates : Conduct triplicate trials to assess reproducibility.

Q. Error Mitigation :

- Measurement Errors : Use calibrated burettes and volumetric pipettes to minimize inaccuracies in volume measurements.

- Contamination : Avoid cross-contamination of reagents (e.g., NaOH absorption of atmospheric CO₂) by storing solutions in airtight containers.

- Endpoint Detection : Train personnel to recognize subtle color changes; consider potentiometric titration for ambiguous endpoints.

Table 1 : Example Titration Data for Acetic Acid (10.00 mL sample)

| Trial | NaOH Volume (mL) | Calculated [CH₃COOH] (M) |

|---|---|---|

| 1 | 9.45 | 0.945 |

| 2 | 9.60 | 0.960 |

| 3 | 9.50 | 0.950 |

| Mean ± SD : 0.952 ± 0.007 M (Observed error: ~13.6% vs. theoretical 0.845 M due to procedural flaws) . |

Q. What are the optimal conditions for synthesizing 9H-fluorene-2,7-diol derivatives with high yield and purity?

Methodological Answer: Derivatives such as methyl 2-(9H-fluoren-9-yl)acetate (C₁₆H₁₄O₂) are synthesized via esterification or nucleophilic substitution. Key parameters:

- Reagents : Use anhydrous conditions with catalysts like H₂SO₄ or DCC (dicyclohexylcarbodiimide) for ester formation.

- Temperature : Maintain 60–80°C to enhance reaction kinetics without decomposing heat-sensitive intermediates.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.

Table 2 : Synthesis Conditions for Fluorene Derivatives

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of acetic acid derivatives across studies?

Methodological Answer: Discrepancies in properties like pKa, solubility, or reactivity often arise from differences in experimental conditions (e.g., solvent polarity, temperature). Strategies include:

- Multi-Technique Validation : Compare data from titration, NMR, and computational simulations (e.g., DFT for pKa prediction).

- Standardized Protocols : Adopt IUPAC guidelines for measuring properties (e.g., conductometric titration for weak acids).

- Meta-Analysis : Aggregate datasets from peer-reviewed studies (e.g., PubChem, DrugBank) to identify outliers or systematic biases.

Example : Acetic acid’s pKa in water is reported as 4.76, but values vary in non-aqueous solvents. Use a pH-meter calibrated with buffer solutions (pH 4.0 and 7.0) for consistency .

Q. What advanced spectroscopic techniques are required to characterize the structural and electronic properties of 9H-fluorene-2,7-diol-based compounds?

Methodological Answer: Fluorene derivatives require a combination of techniques to confirm structure and functional groups:

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., 9H-fluorene-2,7-diol shows aromatic protons at δ 7.3–7.8 ppm and hydroxyls at δ 5.2 ppm).

- IR Spectroscopy : Detect O–H stretches (~3200–3500 cm⁻¹) and C=O bonds (~1700 cm⁻¹ for esters).

- Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ for C₁₅H₁₀O₄: theoretical 254.0579, observed 254.0582).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks in single crystals.

Table 3 : Spectroscopic Data for 9H-Fluorene-2,7-diol Derivatives

Q. How can researchers design experiments to evaluate the biological activity of 9H-fluorene-2,7-diol derivatives?

Methodological Answer: To assess bioactivity (e.g., enzyme inhibition, antimicrobial effects):

- In Vitro Assays : Use fluorescence-based binding assays (e.g., Amplex Red for oxidase activity) or microdilution for MIC (minimum inhibitory concentration).

- Molecular Docking : Model interactions with target proteins (e.g., NF-κB or cytochrome P450) using AutoDock Vina.

- Controls : Include positive controls (e.g., ascorbic acid for antioxidant assays) and solvent blanks.

Example : 2,2'-{[9-(Hydroxyimino)-9H-fluorene-2,7-diyl]bis(oxy)}diacetic acid (DB07034) showed moderate binding affinity to inflammatory targets in DrugBank studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.